molecular formula C7H10O4 B6234869 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid CAS No. 944561-45-9

2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid

Cat. No. B6234869
CAS RN: 944561-45-9
M. Wt: 158.2
InChI Key:
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Description

“2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid” is a chemical compound with the IUPAC name 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid . It has a molecular weight of 202.21 . The compound is stored at -10°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11) . This indicates that the compound has a molecular formula of C9H14O5 .


Chemical Reactions Analysis

As mentioned earlier, the propargyl group in this compound can react with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.21 . It is a liquid at room temperature and is stored at -10°C .

Scientific Research Applications

Liposome Coupling in Immunization

Frisch et al. (1996) synthesized derivatives of 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid for incorporation into liposomal constructs used in immunization with synthetic peptides. These derivatives were used to couple peptides to liposomal carriers, offering potential in the development of synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Chiral Auxiliary Compound

Majewska (2019) explored the use of a compound structurally similar to this compound as a chiral phosphonic auxiliary. This research found its potential use as a chiral derivatizing agent for amines and alcohols, demonstrating its utility in chemical analysis (Majewska, 2019).

Biomonitoring of Technical Grade Solvents

Laitinen (1997) conducted a study on the biomonitoring of solvents related to this compound. The research provided insights into the assessment of exposure to these solvents, underlining its importance in occupational health (Laitinen, 1997).

Biotransformation and Configuration Determination

Majewska (2015) investigated the biotransformation of a compound related to this compound, which provided insights into the stereochemical aspects of these compounds. This research is significant for understanding the molecular behavior of such compounds (Majewska, 2015).

Enzymatic Kinetic Resolution

Olah et al. (2018) studied the use of acetic acid esters, similar to this compound, as acylating agents in the kinetic resolution of chiral amines. This research contributes to the understanding of enantioselective synthesis and catalysis (Olah, Kovacs, Katona, Hornyánszky, & Poppe, 2018).

Urinary Organic Acids Analysis

Kamerling et al. (1977) identified (2-ethoxyethoxy)acetic acid in urine samples, suggesting its formation from exogenous precursors and highlighting its relevance in metabolic studies (Kamerling, Durán, Bruinvis, Ketting, Wadman, de Groot, & Hommes, 1977).

Synthesis of Thiourea Derivatives

Kulakov et al. (2010) researched the synthesis of thiourea derivatives from a compound related to this compound, offering insights into novel synthetic routes and compound characterizations (Kulakov, Nurkenov, Turdybekov, Ainabaev, & Zhambekov, 2010).

Synthesis and Properties Studies

Guo Ming (2001) conducted research on the synthesis and properties of compounds structurally similar to this compound, contributing to the field of synthetic chemistry and materials science (Guo Ming, 2001).

Occupational Health Monitoring

Lowry et al. (1993) discussed the application of urinary 2-ethoxyacetic acid for assessing exposure to related solvents in occupational settings. This research underscores the importance of biomonitoring in ensuring workplace safety (Lowry, Stumpp, Orbaugh, & Rieders, 1993).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Propynyl-PEG1-Ac, also known as 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The specific target protein is determined by the other ligand in the PROTAC molecule .

Mode of Action

Propynyl-PEG1-Ac operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The formation of this bond allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein .

Biochemical Pathways

The action of Propynyl-PEG1-Ac primarily affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs like Propynyl-PEG1-Ac can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The properties of the protac molecule as a whole, including its bioavailability, would be influenced by both the linker and the ligands it connects .

Result of Action

The primary result of Propynyl-PEG1-Ac’s action is the selective degradation of its target protein . This can lead to a variety of molecular and cellular effects depending on the role of the target protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action, efficacy, and stability of Propynyl-PEG1-Ac can be influenced by various environmental factors. These may include the presence of other molecules that can react with the Alkyne or Azide groups, the availability of copper ions needed for the CuAAc reaction, and the conditions within the cell such as pH and temperature . .

properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-10-4-5-11-6-7(8)9/h1H,3-6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHMCWOCIIQXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944561-45-9
Record name 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid
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